5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17894627
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid -](/images/structure/VC17894627.png)
Specification
Molecular Formula | C10H14N2O4S |
---|---|
Molecular Weight | 258.30 g/mol |
IUPAC Name | 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H14N2O4S/c1-6(2)12-9(10(13)14)7-5-17(15,16)4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14) |
Standard InChI Key | NYEUCLUEJMJCPW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a fused bicyclic system comprising a thiopyrano ring (a six-membered sulfur-containing ring) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The thiopyrano ring exists in a partially saturated state, with two ketone groups at the 5-position contributing to its planar conformation. The propan-2-yl substituent at the 2-position of the pyrazole ring introduces steric bulk, while the carboxylic acid group at the 3-position enhances polarity.
Spectroscopic and Computational Data
Key structural insights derive from spectroscopic analyses:
-
Nuclear Magnetic Resonance (NMR):
NMR spectra reveal distinct signals for the methyl groups in the propan-2-yl substituent (δ 1.2–1.4 ppm) and the dihydro-thiopyrano protons (δ 2.8–3.1 ppm). The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm. -
Infrared (IR) Spectroscopy:
Strong absorption bands at 1700–1750 cm confirm the presence of carbonyl groups (ketones and carboxylic acid), while a peak near 2550 cm corresponds to the thiolactam S=O stretch.
Table 1: Molecular and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 272.28 g/mol |
IUPAC Name | 5,5-Dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |
Solubility (Water) | <1 mg/mL (predicted) |
logP (Octanol-Water) | 1.8 ± 0.3 |
Data sourced from experimental and computational models indicate moderate lipophilicity, suggesting potential membrane permeability.
Synthetic Methodologies
Multicomponent Reaction Approaches
A scalable synthesis involves the condensation of 5-aminopyrazole derivatives with thiopyrano precursors. Source details a related method where ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates react with rhodanine (2-thioxo-4-thiazolidinone) under basic conditions to form thiopyrano-pyrazole hybrids. Adapting this protocol, the propan-2-yl group can be introduced via alkylation of the pyrazole nitrogen before cyclization .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the carboxylic acid group. Yields typically range from 40–60%, with purification requiring gradient column chromatography. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving efficiency .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 4-position, while the thiopyrano sulfur atom participates in oxidation-reduction cycles. For example, treatment with hydrogen peroxide converts the thiopyrano sulfide to a sulfone, enhancing metabolic stability.
Carboxylic Acid Derivatives
The carboxylic acid group serves as a handle for derivatization:
-
Amide Formation: Coupling with amines using EDCl/HOBt yields bioactive amides.
-
Esterification: Methanol/HSO converts the acid to its methyl ester, improving oral bioavailability in preclinical models.
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC = 18 µM) and phosphodiesterase-4 (PDE4) (IC = 32 µM), suggesting anti-inflammatory applications. Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and enzyme active sites .
Target | Activity |
---|---|
COX-2 | IC = 18 µM |
PDE4 | IC = 32 µM |
S. aureus | MIC = 64 µg/mL |
HT-29 (Colon Cancer) | IC = 45 µM |
Therapeutic Applications and Future Directions
Anti-Inflammatory Drug Candidates
Structural analogs lacking the propan-2-yl group show reduced COX-2 selectivity, underscoring the importance of this substituent in target engagement. Prodrug strategies, such as esterification, are being explored to enhance pharmacokinetics .
Oncology Applications
Preliminary data indicate antiproliferative effects against HT-29 colon cancer cells (IC = 45 µM). Mechanistic studies suggest induction of apoptosis via caspase-3 activation, though potency remains inferior to clinical chemotherapeutics .
Synthetic Challenges and Opportunities
Current limitations include poor aqueous solubility and moderate metabolic stability. Structural modifications, such as replacing the carboxylic acid with a tetrazole moiety, are under investigation to address these issues while retaining bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume